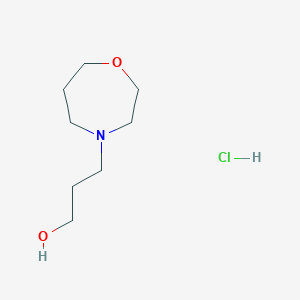

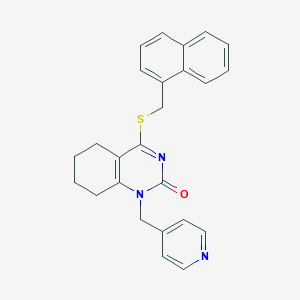

![molecular formula C22H19N3O3S3 B2363000 2-(4-methylphenylsulfonamido)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922626-73-1](/img/structure/B2363000.png)

2-(4-methylphenylsulfonamido)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

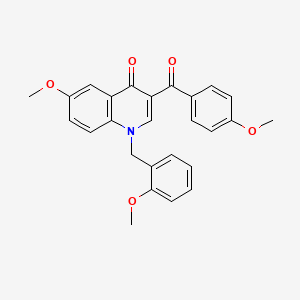

The compound “2-(4-methylphenylsulfonamido)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a sulfonamide group, and a benzamide group .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, benzothiazole derivatives are typically synthesized from commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . The process often involves S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis

The benzothiazole ring is a five-membered aromatic ring with a general formula of C3H3NS . The sulfonamide group (-SO2NH2) and the benzamide group (C6H5CONH2) are also present in the molecule .Applications De Recherche Scientifique

Antimalarial and COVID-19 Drug Potential

- This compound has shown potential as an antimalarial agent. A study conducted by Fahim and Ismael (2021) explored its use in this context, particularly focusing on its activity against Plasmepsin-1 and Plasmepsin-2, crucial enzymes in the malaria parasite. This study also considered its potential use against SARS-CoV-2, suggesting its versatility in antiviral therapy.

Cardiac Electrophysiological Activity

- Research by Morgan et al. (1990) highlighted the cardiac electrophysiological activity of similar compounds, which could be relevant in developing treatments for heart-related conditions. This study focused on the synthesis and activity of N-substituted benzamides, which have shown potential as selective class III agents, indicating a role in cardiac arrhythmia management.

Anticancer Activity

- A study by Ravinaik et al. (2021) discussed the synthesis and evaluation of similar benzamide derivatives for their anticancer properties. The compounds were tested against various cancer cell lines, including breast, lung, colon, and ovarian cancer, showing promising results compared to established drugs.

Antimicrobial and Antifungal Properties

- The antimicrobial and antifungal applications of this compound have been explored in research. For instance, Sych et al. (2019) synthesized benzamide derivatives, showing effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans.

Supramolecular Gelators

- The role of similar compounds as supramolecular gelators was investigated by Yadav and Ballabh (2020). They studied N-(thiazol-2-yl) benzamide derivatives, focusing on their gelation behavior, which is significant in the development of materials with specific physical properties.

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-methylphenyl)sulfonylamino]-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S3/c1-14-7-10-16(11-8-14)31(27,28)25-18-6-4-3-5-17(18)21(26)24-22-23-19-12-9-15(29-2)13-20(19)30-22/h3-13,25H,1-2H3,(H,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWKLYYPIJLMIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

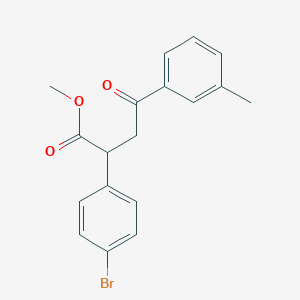

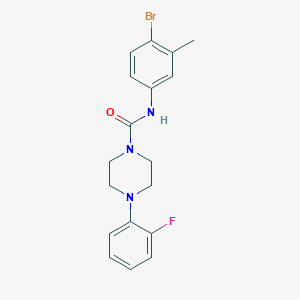

![N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide](/img/structure/B2362922.png)

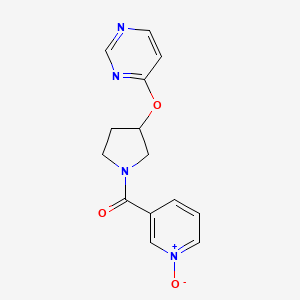

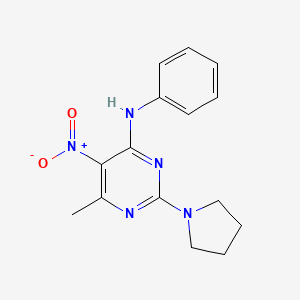

![4-benzoyl-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2362925.png)

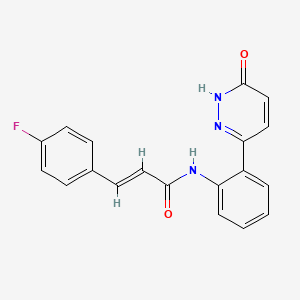

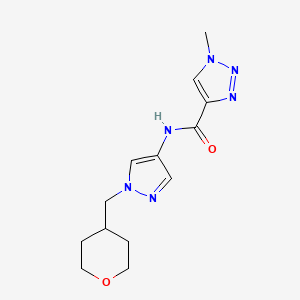

![2-Methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B2362927.png)

![4-[2-(2-Fluorophenoxy)propanoyl]-1-pyridin-2-ylpiperazin-2-one](/img/structure/B2362934.png)

![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2362939.png)